Crystal Structure vs. Cholesteryl Benzoate
Cholesterylaniline exhibits a well-defined monoclinic crystal structure (space group P2₁) with unit cell dimensions a = 9.020 Å, b = 6.000 Å, c = 27.130 Å, and β = 98.22° [1]. This is in stark contrast to the crystal structure of Cholesteryl Benzoate, which has been reported in an orthorhombic space group (P2₁2₁2₁) with significantly different unit cell parameters, including a = 12.54 Å, b = 15.80 Å, c = 17.91 Å [2]. This fundamental difference in solid-state packing arises from the distinct intermolecular interactions (e.g., N-H...π vs. C=O...H-C) enabled by the amine versus ester linkage, directly impacting the compound's behavior in bulk materials and during processing [1].
| Evidence Dimension | Crystal Structure (Space Group and Unit Cell) |
|---|---|
| Target Compound Data | Monoclinic, P2₁; a = 9.020(3) Å, b = 6.000(1) Å, c = 27.130(9) Å, β = 98.22(2)°, Z = 2, Dc = 1.06 g/cm³ |
| Comparator Or Baseline | Cholesteryl Benzoate: Orthorhombic, P2₁2₁2₁; a = 12.54 Å, b = 15.80 Å, c = 17.91 Å, Z = 4 |
| Quantified Difference | Different crystal system (monoclinic vs. orthorhombic) and unit cell parameters, leading to a calculated density difference of approximately +10% (1.06 vs. 0.96 g/cm³). |
| Conditions | Single-crystal X-ray diffraction at ambient temperature. |
Why This Matters
The distinct solid-state packing directly impacts solubility, thermal behavior, and the ability to form ordered thin films, making Cholesterylaniline a structurally unique building block for crystalline and mesogenic materials.
- [1] Kim, M. J., & Park, Y. J. (1990). The Crystal Structure of Cholesteryl Aniline. Journal of the Korean Chemical Society, 34(5), 435–440. View Source
- [2] Barnes, C. L., et al. (1981). Crystal and molecular structure of cholesteryl benzoate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(8), 1651–1653. View Source
